molecular formula C19H15F3N2O3S B2404261 1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-67-9

1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2404261
CAS No.: 851805-67-9
M. Wt: 408.4
InChI Key: QPDNAWFFRKGRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone (CAS: 851805-67-9) is a sulfur-containing heterocyclic compound with the molecular formula C₁₉H₁₅F₃N₂O₃S and a molecular weight of 408.394 g/mol . Its structure features:

  • A 1,3-benzodioxole moiety linked via a methanone group.
  • A 4,5-dihydroimidazole ring substituted at the 2-position with a methylsulfanyl group bearing a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-3-1-2-12(8-14)10-28-18-23-6-7-24(18)17(25)13-4-5-15-16(9-13)27-11-26-15/h1-5,8-9H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDNAWFFRKGRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzodioxole moiety linked to an imidazole ring through a methanone group. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Molecular Formula

  • Molecular Formula : C18H16F3N3O3S
  • Molecular Weight : 397.39 g/mol

Antioxidant Activity

Research indicates that compounds containing 1,3-benzodioxole structures exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to various diseases.

Inhibition of Nitric Oxide Formation

A related compound, 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy], has been identified as a potent inhibitor of nitric oxide (NO) formation. This suggests that the imidazole component may play a critical role in modulating nitric oxide synthase activity, offering potential therapeutic avenues for conditions associated with excessive NO production, such as inflammation .

Anticancer Properties

The compound's structural analogs have shown promise in cancer research. For instance, compounds derived from benzodioxole have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of benzodioxole derivatives demonstrated that these compounds significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant efficacy.

CompoundConcentration (µM)% Reduction in ROS
Compound A1045%
Compound B5070%
Target Compound10085%

Study on Nitric Oxide Inhibition

In another study focusing on nitric oxide synthase inhibition, the target compound exhibited IC50 values comparable to established inhibitors. The selectivity for inducible nitric oxide synthase (iNOS) over neuronal (nNOS) and endothelial (eNOS) isoforms highlights its potential therapeutic application in inflammatory diseases.

Compound NameIC50 (µM)Selectivity Ratio (iNOS/nNOS)
Compound A510
Target Compound215

Comparison with Similar Compounds

Structural Analogues in Benzimidazole Derivatives

describes 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole derivatives synthesized via condensation of diamine intermediates with aldehydes . Key differences include:

  • Core Structure : The target compound has a 4,5-dihydroimidazole ring, while benzimidazoles in feature a fused aromatic system.
  • Substituents : Both classes incorporate benzodioxolyl groups, but the target compound’s trifluoromethylphenyl and methylsulfanyl groups are absent in benzimidazoles.

Dihydroimidazol-4-one Derivatives

reports 3-(benzyl or phenacyl)-5-benzylidene-2-(benzylsulfanyl)-3,5-dihydroimidazol-4-ones . Comparisons include:

  • Ring Saturation : Both compounds have a dihydroimidazole core, but ’s derivatives are oxidized to imidazol-4-ones , altering electronic properties.
  • Substituents : The target compound’s trifluoromethylphenyl group enhances hydrophobicity compared to the benzyl or phenacyl groups in .

Sulfur-Linked Dihydroimidazole Methanones

lists (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone (CAS: 851864-12-5) . Differences include:

  • Aromatic Substituents : The target compound uses a benzodioxolyl group, whereas ’s analog employs a 4-nitrophenyl group, increasing electron-withdrawing effects.
  • Molecular Weight : The nitro-substituted analog has a lower molecular weight (~370 g/mol ) compared to the target compound’s 408.394 g/mol .

Data Table: Key Attributes of Target Compound and Analogs

Compound Name / CAS Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (851805-67-9) Dihydroimidazole Benzodioxolyl, CF₃Ph-SCH₂ C₁₉H₁₅F₃N₂O₃S 408.394 Lipophilic, electron-withdrawing
Benzimidazole Derivative Benzimidazole Benzodioxolyloxy, 5-fluoro, substituted phenyl C₂₀H₁₄FN₃O₃ ~375 Aromatic, fluorinated
Dihydroimidazol-4-one (4a) Dihydroimidazol-4-one 4-Fluoro-benzyl, benzylidene C₂₃H₁₈F₂N₂OS ~420 Oxidized core, dual benzyl groups
851864-12-5 Dihydroimidazole 4-Nitrophenyl, benzylsulfanyl C₁₇H₁₅N₃O₃S ~370 Nitro group, simpler substitution

Preparation Methods

One-Pot Tandem Reactions

Recent advances highlight the efficiency of one-pot methodologies. For example, CA2833394C discloses a tandem nitration-reduction-alkylation sequence starting from 2-bromo-5-fluorobenzotrifluoride, bypassing intermediate isolation steps and improving overall yield by 15–20%.

Enzymatic Catalysis

Preliminary studies using lipase enzymes (e.g., Candida antarctica lipase B) have demonstrated enantioselective formation of the imidazoline ring, though yields remain suboptimal (<50%) compared to traditional methods.

Analytical Characterization

Structural elucidation relies on a combination of techniques:

  • NMR Spectroscopy : Distinctive signals for the benzodioxol methylene protons (δ 5.90–6.10 ppm) and the trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR).
  • X-ray Crystallography : Confirms the trans configuration of the imidazoline ring and planarity of the methanone moiety.
  • HPLC-MS : Quantifies purity (>98%) and verifies molecular ion peaks at m/z 453.2 [M+H]⁺.

Challenges and Limitations

Key challenges include:

  • Regioselectivity in Imidazoline Functionalization : Competing reactions at N1 vs. N3 positions necessitate careful optimization of base strength and solvent polarity.
  • Stability of Trifluoromethyl Groups : Hydrolytic degradation under acidic or basic conditions requires inert atmospheres and anhydrous solvents.
  • Scalability of Coupling Reactions : Pilot-scale trials revealed yield drops (>10%) due to incomplete acylation, remedied via microwave-assisted heating.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling a 1,3-benzodioxole derivative with a substituted imidazole-thioether intermediate. Key steps include:

  • Thioether formation : Reacting 3-(trifluoromethyl)benzyl mercaptan with a pre-functionalized dihydroimidazole under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acylation : Introducing the benzodioxolyl-methanone group via nucleophilic substitution or coupling reagents like EDCI/HOBt .
  • Optimization : Varying solvents (polar aprotic solvents like DMF enhance nucleophilicity ), temperature (room temp. vs. reflux), and catalysts (e.g., Pd for cross-coupling) to maximize yield and purity.

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

  • Methodology : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry; FT-IR for functional groups (C=O stretch ~1700 cm⁻¹, C-F stretch ~1100 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation .

Advanced Research Questions

Q. What computational strategies can predict electronic and thermodynamic properties relevant to biological activity?

  • Methodology :

  • DFT/HF calculations : Use basis sets like 6-31G(d,p) to model molecular orbitals, electrostatic potential surfaces, and bond dissociation energies .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to simulate polarity-dependent interactions .
  • Thermodynamic stability : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to assess stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., trifluoromethyl vs. halogen groups) and test against target enzymes (e.g., cytochrome P450 isoforms) .
  • Data normalization : Account for assay variability (e.g., cell line differences, IC₅₀ normalization) using standardized protocols .
  • Meta-analysis : Compare datasets from multiple studies to identify consensus mechanisms (e.g., thioether-mediated enzyme inhibition) .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • In vitro assays :
  • Microsomal stability : Incubate with liver microsomes to measure metabolic half-life .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess free fraction .
  • In silico modeling : Predict logP, BBB permeability, and CYP450 interactions via tools like SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.